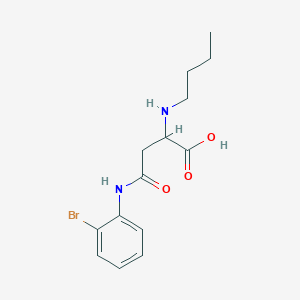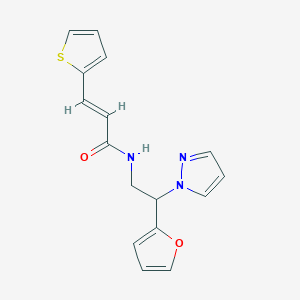
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism in cells. It has also been shown to inhibit the mTOR pathway, which is involved in the regulation of cell growth and proliferation. 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism and mitochondrial biogenesis. It has also been found to decrease the expression of genes involved in inflammation and oxidative stress. 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase. It has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has several advantages for lab experiments. It is easy to synthesize and purify, and its hydrobromide salt form is stable and soluble in water. 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has been found to be non-toxic and can be used at low concentrations in cell culture experiments. However, 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide may also interact with other compounds in the experimental system, which can affect the interpretation of the results.
Future Directions
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide. One area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Another area of research is the optimization of its synthesis method and the development of new derivatives with improved properties. 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has potential applications in various fields, and further research is needed to explore its full potential.
Synthesis Methods
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide is synthesized using a specific method that involves the reaction of 3,4-dimethoxybenzaldehyde, 2-methoxyaniline, and thioamide in the presence of a catalyst. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol, and the product is obtained as a hydrobromide salt. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has been found to exhibit anticancer, antiviral, and antifungal activities. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has been found to enhance the growth and productivity of livestock and aquatic animals. It has also been used as a feed attractant and has been found to improve the palatability of feed. In material science, 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has been used as a building block for the synthesis of various organic compounds and materials.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S.BrH/c1-21-15-7-5-4-6-13(15)19-18-20-14(11-24-18)12-8-9-16(22-2)17(10-12)23-3;/h4-11H,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJRKPMWPLKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)



![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)

![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)
![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)
